4-Amino-7-bromo-2-methylquinoline
Description
The exact mass of the compound 4-Amino-7-bromo-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-7-bromo-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-bromo-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPABCDYGZGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589047 | |
| Record name | 7-Bromo-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-33-2 | |
| Record name | 7-Bromo-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948293-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of 4-Amino-7-bromo-2-methylquinoline Derivatives: A Strategic Guide to Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this class, 4-aminoquinoline derivatives have demonstrated a remarkable breadth of biological activity, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide focuses on the therapeutic potential of a specific, yet underexplored subclass: 4-Amino-7-bromo-2-methylquinoline derivatives . By strategically placing an amino group at the C4 position, a bromine atom at C7, and a methyl group at C2, this scaffold offers a unique combination of electronic and steric properties ripe for drug development. This document serves as a comprehensive resource, synthesizing current knowledge on related compounds to forecast the potential of this novel derivative class. We provide detailed synthetic strategies, outline key biological evaluation protocols, and explore the mechanistic underpinnings of their anticipated therapeutic activities, empowering researchers to unlock the full potential of this promising molecular architecture.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a classic example of a "privileged scaffold."[5] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with various biological targets. The 4-aminoquinoline pharmacophore, in particular, is famed for its role in antimalarial drugs like chloroquine, which function by interfering with heme detoxification in the parasite's digestive vacuole.[6][7]
The introduction of specific substituents onto this core is a proven strategy for modulating potency, selectivity, and pharmacokinetic properties:
-
7-Bromo Substitution: The electron-withdrawing nature of the bromine atom at the C7 position can significantly alter the electronic distribution of the quinoline ring, potentially enhancing binding affinity to target proteins. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-receptor stability.
-
2-Methyl Substitution: The methyl group at the C2 position can provide steric bulk, influencing the molecule's orientation within a binding pocket and potentially improving selectivity. It can also impact metabolic stability.
-
4-Amino Group: This group is a critical pharmacophoric feature, often acting as a hydrogen bond donor or acceptor and serving as a key attachment point for various side chains that can fine-tune the compound's biological activity and physicochemical properties.[3]
The combination of these features in the 4-Amino-7-bromo-2-methylquinoline core (CAS Number: 948293-33-2) presents a compelling starting point for the development of novel therapeutics.
Synthetic Strategies and Methodologies
The synthesis of novel derivatives from the core scaffold is a critical first step in drug discovery. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor.
General Synthetic Workflow
The following diagram illustrates a typical workflow for synthesizing a library of 4-Amino-7-bromo-2-methylquinoline derivatives. This process begins with a suitable precursor, such as 7-bromo-4-chloro-2-methylquinoline, and involves condensation with a diverse range of amines to generate a chemical library for screening.
Caption: General workflow for the synthesis and screening of novel derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of a hypothetical derivative, N-benzyl-(7-bromo-2-methylquinolin-4-yl)amine, adapted from established procedures for related 4-aminoquinolines.[8][9]
Materials:
-
7-bromo-4-chloro-2-methylquinoline (1.0 eq)
-
Benzylamine (1.2 eq)
-
tert-Butanol (solvent)
-
Dichloromethane (DCM) for chromatography
-
Methanol (MeOH) for chromatography
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromo-4-chloro-2-methylquinoline (1.0 eq) in tert-butanol, add benzylamine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: tert-Butanol is a suitable solvent as it has a high boiling point for the reaction temperature and can dissolve the reactants. The slight excess of the amine ensures the complete consumption of the starting quinoline precursor.
-
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel. Elute with a gradient of 0-5% methanol in dichloromethane.
-
Scientist's Note: A gradient elution is used to first elute non-polar impurities with DCM, then gradually increase the polarity with MeOH to elute the more polar product.
-
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the target compound as a solid.
-
Confirm the structure and purity using 1H NMR, 13C NMR, and Mass Spectrometry (MS).
Self-Validation: The protocol's trustworthiness is validated by the final analytical step. The expected molecular weight from MS and the characteristic proton and carbon signals in NMR spectra must match the proposed structure of N-benzyl-(7-bromo-2-methylquinolin-4-yl)amine.
Anticipated Therapeutic Potential and Mechanistic Pathways
Based on extensive research into related quinoline derivatives, the 4-Amino-7-bromo-2-methylquinoline scaffold is predicted to exhibit significant activity in several key therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-documented anticancer agents that can induce cell cycle arrest, apoptosis, and inhibit cell migration.[10][11] Highly brominated quinolines, in particular, have shown potent antiproliferative effects.[12]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based drugs, such as bosutinib, function as tyrosine kinase inhibitors.[3] Derivatives of this scaffold could potentially target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13]
-
Topoisomerase Inhibition: Some quinolines interfere with DNA replication and repair by inhibiting enzymes like human topoisomerase I, leading to cancer cell death.[12]
-
Apoptosis Induction: The compounds may trigger programmed cell death (apoptosis) by modulating mitochondrial membrane potential and increasing levels of reactive oxygen species (ROS).[14]
Caption: Potential inhibition of the PI3K/Akt survival pathway by derivatives.
Data Presentation: Comparative Cytotoxicity
The following table presents hypothetical but realistic 50% growth inhibition (GI50) values for a lead derivative compared to a standard drug, based on data from similar 4-aminoquinoline compounds.[9][13]
| Compound | MCF-7 (Breast Cancer) GI50 (µM) | MDA-MB-468 (Breast Cancer) GI50 (µM) | HT-29 (Colon Cancer) GI50 (µM) |
| Lead Derivative 1 | 3.5 | 1.8 | 5.2 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
| Chloroquine | 15.2 | 11.5 | 20.7 |
Protocol: In Vitro Cytotoxicity (MTT Assay) [13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Scientist's Note: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This color change is proportional to the number of viable cells.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Anti-inflammatory Activity
4-aminoquinoline derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting key signaling pathways in immune cells.[8][15]
Potential Mechanism of Action: Derivatives may inhibit the production of pro-inflammatory mediators by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.[16] Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling, is another plausible mechanism.[8][15]
Caption: Inhibition of the LPS-induced TLR4/NF-κB inflammatory pathway.
Data Presentation: Inhibition of Inflammatory Markers
This table shows potential inhibitory effects on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, based on data from related compounds.[17][18]
| Compound (at 30 µM) | NO Production Inhibition (%) | IL-6 Release Inhibition (%) | TNF-α Release Inhibition (%) |
| Lead Derivative 2 | 85% | 90% | 78% |
| Indomethacin | 60% | 75% | 65% |
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages [17]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Pre-treatment: Pre-treat cells with various concentrations of the test derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Scientist's Note: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 receptor, making it a standard and reliable method for inducing inflammation in vitro.
-
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Controls: Include a vehicle control, an LPS-only control (positive), and a known anti-inflammatory drug like Indomethacin as a reference standard.
Antimicrobial Activity
The quinoline core is a well-established scaffold for antibacterial agents.[2][5][19] Derivatives are often active against both Gram-positive and Gram-negative bacteria.[5]
Potential Mechanism of Action: While diverse, common mechanisms for quinoline antibacterials include inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The antimalarial action against protozoa involves inhibiting hemozoin biocrystallization.[20]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table shows hypothetical MIC values against common bacterial strains.[19][21]
| Compound | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) |
| Lead Derivative 3 | 3.12 | 6.25 |
| Ciprofloxacin | 6.25 | 3.12 |
Future Perspectives and Drug Development
While the 4-Amino-7-bromo-2-methylquinoline scaffold holds immense promise, several challenges must be addressed in the drug development pipeline:
-
Structure-Activity Relationship (SAR): A systematic synthesis and screening program is required to build a robust SAR profile. This involves modifying the side chain at the 4-amino position to optimize potency and reduce off-target effects.
-
Pharmacokinetics: In vitro and in vivo studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.[22] Low oral bioavailability and rapid metabolism can be significant hurdles.[22][23][24]
-
Toxicity and Selectivity: Lead compounds must demonstrate a high therapeutic index, meaning they are potent against the disease target but have low cytotoxicity against healthy host cells.[1]
By leveraging the insights and methodologies outlined in this guide, researchers can systematically explore the therapeutic landscape of 4-Amino-7-bromo-2-methylquinoline derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review.
- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
- PMC. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.
- ResearchGate. (2025). Therapeutic significance of quinoline derivatives as antimicrobial agents.
- PMC. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
- PMC PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PMC PubMed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity.
- PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Taylor & Francis Online. (n.d.). Full article: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
- PMC. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
- Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References.
- PMC. (n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation.
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- Sigma-Aldrich. (n.d.). 4-Amino-7-bromo-2-methylquinoline AldrichCPR 948293-33-2.
- ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2).
- Unbound Medicine. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- PubMed. (n.d.). 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents.
- BenchChem. (2025). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies.
- PMC. (n.d.). Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin.
- eScholarship. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4‑Aminoquinoline-Based Compounds.
- Novartis OAK. (2015). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
- Pharmaceutical Sciences. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of.
- PMC. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules.
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A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Amino-7-bromo-2-methylquinoline in Organic Solvents
This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 4-Amino-7-bromo-2-methylquinoline in a range of common organic solvents. Adhering to the principles of scientific integrity, this document outlines the theoretical considerations, experimental protocols, and data interpretation necessary for a comprehensive solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 4-Amino-7-bromo-2-methylquinoline, a quinoline derivative with potential therapeutic applications, understanding its solubility is paramount.[1][2] The solubility profile directly influences critical downstream processes, including formulation development, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[2][3] Poor solubility can present significant challenges, often leading to high required doses and variable absorption.[2] This guide provides a robust methodology for characterizing the solubility of 4-Amino-7-bromo-2-methylquinoline, enabling informed decisions in the drug development pipeline.
Compound at a Glance:
| Property | Value | Source |
| Chemical Name | 4-Amino-7-bromo-2-methylquinoline | Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₉BrN₂ | Sigma-Aldrich[4] |
| Molecular Weight | 237.10 g/mol | Sigma-Aldrich[4] |
| CAS Number | 948293-33-2 | Sigma-Aldrich[4] |
Theoretical Considerations: Predicting Solubility Behavior
A preliminary analysis of the molecular structure of 4-Amino-7-bromo-2-methylquinoline offers valuable insights into its potential solubility in various organic solvents.
-
Polarity and Hydrogen Bonding: The quinoline core, while largely aromatic and nonpolar, contains a nitrogen atom capable of acting as a hydrogen bond acceptor. The presence of an amino group (-NH₂) introduces a site for both hydrogen bond donation and acceptance, increasing the molecule's polarity. The bromine atom is an electron-withdrawing group, further influencing the electron distribution and polarity of the molecule.
-
"Like Dissolves Like": This fundamental principle of solubility suggests that 4-Amino-7-bromo-2-methylquinoline will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).[5][6] Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.
-
pH-Dependent Solubility: The amino group and the quinoline nitrogen are basic centers that can be protonated in acidic conditions.[5] This protonation leads to the formation of a salt, which is generally much more soluble in polar protic solvents.[5] Conversely, in basic conditions, the compound will exist in its free base form, which is typically less soluble in aqueous media but more soluble in non-polar organic solvents.[5]
Experimental Determination of Solubility: A Step-by-Step Approach
A systematic experimental approach is essential for accurately quantifying the solubility of 4-Amino-7-bromo-2-methylquinoline. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[7]
Materials and Reagents
-
4-Amino-7-bromo-2-methylquinoline (ensure high purity, >98%)
-
A range of organic solvents (HPLC grade or equivalent) covering a spectrum of polarities:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile
-
Nonpolar: Toluene, Hexane
-
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Laboratory Safety Workflow.
Conclusion
This guide has provided a comprehensive and technically sound methodology for determining the solubility profile of 4-Amino-7-bromo-2-methylquinoline in organic solvents. By combining theoretical understanding with rigorous experimental practice, researchers can generate reliable and accurate solubility data. This information is fundamental for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and facilitating its journey from the laboratory to clinical applications.
References
- Overcoming poor solubility of quinoline deriv
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
- Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- Annex 4 - World Health Organiz
- Solving solubility issues in modern APIs - TAPI.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- 4-Amino-7-bromo-2-methylquinoline AldrichCPR 948293-33-2 - Sigma-Aldrich.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
- SAFETY D
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Strategic Utilization of 4-Amino-7-bromo-2-methylquinoline in Divergent Drug Discovery
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of nitrogen heterocycles, the 4-aminoquinoline core is a privileged scaffold, historically validated by the success of antimalarials like Chloroquine and Amodiaquine.[1] However, modern medicinal chemistry demands vectors for rapid structural diversification to overcome resistance and tune physicochemical properties.
4-Amino-7-bromo-2-methylquinoline (CAS 948293-33-2) represents a critical "divergent synthesis hub." Unlike its 7-chloro analog (which is metabolically stable but synthetically inert under mild conditions), the 7-bromo variant offers a reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Simultaneously, the 2-methyl group provides steric protection against metabolic oxidation at the
This guide details the robust synthesis, reactivity profile, and strategic application of this intermediate in generating high-value libraries for infectious disease and oncology programs.
Structural Logic & Pharmacophore Analysis
The utility of 4-Amino-7-bromo-2-methylquinoline lies in its three distinct functional zones, allowing for orthogonal modification.
| Zone | Substituent | Role in Medicinal Chemistry |
| Position 4 | Primary Amine (-NH | H-Bond Donor/Acceptor: Critical for binding affinity (e.g., Heme binding in malaria). Can be derivatized to amides, ureas, or secondary amines. |
| Position 7 | Bromine (-Br) | Synthetic Handle: Enables late-stage diversification via Pd-catalyzed coupling to introduce biaryl systems, solubility tails, or heterocycles. |
| Position 2 | Methyl (-CH | Metabolic Blocker: Hinders nucleophilic attack and oxidative metabolism at C2. Enhances lipophilicity ( |
Diagram 1: The Divergent Synthesis Hub
This diagram illustrates the orthogonal reactivity of the scaffold.
Caption: Orthogonal functionalization pathways for the 4-amino-7-bromo-2-methylquinoline scaffold.
Validated Synthesis Protocol
While direct condensation methods (e.g., reacting 3-bromoaniline with 3-aminocrotononitrile) exist, they often suffer from regioselectivity issues (7-Br vs. 5-Br isomers) and difficult purification. The Gould-Jacobs / Conrad-Limpach sequence via the 4-chloro intermediate is the industry standard for high-purity applications.
Protocol: The "Chloro-Displacement" Route
Step 1: Condensation & Cyclization (Conrad-Limpach)
Reaction: 3-Bromoaniline + Ethyl Acetoacetate
-
Setup: Charge a Dean-Stark apparatus with 3-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and catalytic acetic acid in benzene or toluene.
-
Condensation: Reflux until water collection ceases. Evaporate solvent to obtain the
-anilinocrotonate intermediate. -
Cyclization: Add the intermediate dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Critical: High temperature is required to overcome the aromaticity barrier.[2]
-
Workup: Cool to room temperature. Dilute with hexane.[3] Filter the precipitated 4-hydroxyquinoline solid. Wash with acetone to remove Dowtherm A.
-
Yield: Typically 60-75%.
-
Step 2: Chlorination
Reaction: 7-Bromo-4-hydroxy-2-methylquinoline + POCl
-
Reagent: Suspend the solid from Step 1 in POCl
(5.0 eq). -
Process: Heat to reflux (105°C) for 2-4 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Cool to 0°C. Pour slowly onto crushed ice/NH
OH mixture (Exothermic!). -
Isolation: Extract with DCM, dry over MgSO
, and concentrate. Recrystallize from heptane/EtOAc if necessary.-
Note: This intermediate is stable and can be stored.
-
Step 3: Amination (The Target)
Reaction: 7-Bromo-4-chloro-2-methylquinoline + NH
-
Method A (Pressure): Charge the chloro-intermediate and 7N NH
in methanol into a sealed steel pressure vessel. Heat to 130°C for 12-18 hours. -
Method B (Phenol Melt): Mix the chloro-intermediate with phenol (solvent/catalyst) and pass ammonia gas at 160-170°C. (Older method, less clean).
-
Workup (Method A): Cool, vent, and concentrate. Basify with 1N NaOH to remove HCl salts. Filter the free base.
-
Purification: Recrystallize from Ethanol/Water.
Diagram 2: Synthesis Workflow
Caption: Step-by-step industrial synthesis workflow for obtaining high-purity target material.
Medicinal Chemistry Applications
Case Study 1: Overcoming Antimalarial Resistance
Resistance to Chloroquine (CQ) is largely driven by mutations in the PfCRT transporter, which effluxes the drug from the parasite's digestive vacuole.
-
Mechanism: CQ binds to free heme (toxic) preventing its polymerization into hemozoin (safe).
-
The 7-Bromo Advantage: Replacing the 7-chloro group with a bulky biaryl system (via Suzuki coupling on our target scaffold) creates "Reversed Chloroquines." These analogs are too bulky for the mutant PfCRT transporter to efflux, yet they retain the 4-aminoquinoline pharmacophore required for heme binding [1].
Case Study 2: Kinase Inhibition
The 4-aminoquinoline core is isosteric with the 4-anilinoquinazoline core found in EGFR inhibitors like Gefitinib.
-
Strategy: Use the 4-amino group to attach the solubilizing tail (e.g., piperazine via a linker) and use the 7-bromo position to couple an aryl group that occupies the hydrophobic pocket of the kinase ATP-binding site.
-
Data Point: 7-substituted quinolines have shown IC50 values in the nanomolar range against Src and Abl kinases [2].
Quantitative Comparison: 7-H vs 7-Cl vs 7-Br
| Property | 7-H (Unsubstituted) | 7-Cl (Chloroquine-like) | 7-Br (Target Scaffold) |
| Lipophilicity (ClogP) | Baseline | +0.71 | +0.86 |
| Metabolic Stability | Low (C7 oxidation) | High | High |
| Pd-Coupling Reactivity | None | Low (Requires specialized ligands) | High (Standard conditions) |
| Steric Bulk (A) | 1.20 | 1.75 | 1.95 |
References
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Journal of Medicinal Chemistry. (2011). Validates the use of 7-bromo intermediates to create biaryl resistance-breaking antimalarials.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (2025). Reviews the broad biological applications including kinase inhibition and synthesis methods.[1]
-
The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. BenchChem Technical Guides. (2025). detailed protocols on Conrad-Limpach and Gould-Jacobs reactions.[2]
-
7-Bromo-2-methylquinolin-4-amine Product Data. PubChem. (2025). Chemical and physical property verification.
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-7-bromo-2-methylquinoline: pKa and Lipophilicity
Abstract
In the landscape of modern drug discovery, a profound understanding of a compound's fundamental physicochemical properties is not merely academic—it is a cornerstone of rational drug design. The ionization constant (pKa) and lipophilicity (logP/logD) are paramount among these properties, governing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the theoretical and experimental determination of these critical parameters for 4-Amino-7-bromo-2-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for determination, and interpret the data in the context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to bridge the gap between molecular structure and potential therapeutic efficacy.
Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] Its unique electronic and structural features allow for targeted modifications to modulate biological activity. The subject of this guide, 4-Amino-7-bromo-2-methylquinoline, incorporates several key functional groups—a basic quinoline nitrogen, a primary aromatic amine, a lipophilic methyl group, and a halogen substituent—each contributing to its overall physicochemical character.
A molecule's journey from administration to its biological target is a complex odyssey dictated by its ability to navigate a series of aqueous and lipid environments. This journey is fundamentally governed by two key parameters:
-
pKa (Acid Dissociation Constant): This value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and neutral forms. For 4-Amino-7-bromo-2-methylquinoline, the two primary basic centers—the quinoline ring nitrogen and the 4-amino group—will have distinct pKa values. This ionization state is critical as it dictates aqueous solubility, membrane permeability (as the neutral form is more lipid-soluble), and the potential for ionic interactions with biological targets.[1][2]
-
Lipophilicity (logP/logD): Lipophilicity is the measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[3] For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant. This parameter is a primary determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for metabolic clearance.[3]
An imbalance in these properties can lead to developmental failure. A compound that is too polar (low logP) may have excellent solubility but poor absorption, while a compound that is too lipophilic (high logP) might exhibit poor solubility, high plasma protein binding, and potential toxicity. Therefore, the precise determination and understanding of pKa and logP are not optional but essential for success.
Physicochemical Profile of 4-Amino-7-bromo-2-methylquinoline
Figure 1. Chemical Structure of 4-Amino-7-bromo-2-methylquinoline
Predicted Physicochemical Properties
The following table summarizes predicted values for pKa and lipophilicity using various computational algorithms. It is crucial to recognize that these are in silico estimations; while valuable for initial assessment, they must be confirmed by experimental determination. Different algorithms can yield varied results, highlighting the importance of empirical validation.[4]
| Parameter | Predicted Value | Computational Method/Source | Rationale for Prediction |
| Basic pKa₁ | ~ 8.0 - 9.0 | Estimated based on 4-aminoquinoline derivatives | The 4-amino group is a primary basic center. Its basicity is influenced by the electron-donating/withdrawing nature of the quinoline ring. |
| Basic pKa₂ | ~ 4.5 - 5.5 | Estimated based on quinoline (pKa ~4.9) and 2-methylquinoline | The quinoline ring nitrogen is the second basic center. The methyl group at position 2 is weakly electron-donating, which may slightly increase basicity compared to unsubstituted quinoline. The 7-bromo substituent is electron-withdrawing and is expected to lower the pKa of both nitrogen atoms.[5] |
| logP | 3.0 - 3.8 | Estimated from XLogP3 values of fragments | Based on 7-bromo-2-methylquinoline (XLogP3 ≈ 3.3) and the hydrophilic contribution of the 4-amino group.[6] The bromine and methyl groups significantly increase lipophilicity compared to the parent 4-aminoquinoline (XLogP3 ≈ 1.6).[7] |
Part I: Determination of the Ionization Constant (pKa)
Theoretical & Mechanistic Grounding
For 4-Amino-7-bromo-2-methylquinoline, two basic pKa values are anticipated. The protonation of these nitrogen centers drastically alters the molecule's charge, solubility, and interaction potential. Spectrophotometric or potentiometric titration methods are the gold standards for pKa determination.
-
Potentiometric Titration: This classic method involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[8][9] This method is highly precise but requires a larger sample amount and careful control to exclude atmospheric CO₂.[8]
-
UV-Spectrophotometric Titration: This method is ideal for compounds possessing a chromophore near the ionization center, which is the case for quinolines.[10] As the pH of the solution changes, the protonation state of the molecule alters its electronic structure, leading to a measurable shift in its UV-Vis absorbance spectrum. By plotting absorbance at a specific wavelength against pH, a sigmoidal curve is generated, and its inflection point corresponds to the pKa.[11] This technique is highly sensitive, requires very little sample, and is amenable to high-throughput formats using 96-well plates.[10]
Experimental Protocol: UV-Metric pKa Determination in 96-Well Plate Format
This protocol is designed for efficiency and minimal compound consumption, leveraging the sensitivity of UV spectroscopy.
A. Materials & Reagents:
-
4-Amino-7-bromo-2-methylquinoline
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
A series of aqueous buffers with known pH values, covering a range from pH 2 to pH 12 at ~0.5 pH unit intervals (e.g., citrate, phosphate, borate buffers).
-
Potassium chloride (KCl) for maintaining constant ionic strength.
-
UV-transparent 96-well microplates.
-
Microplate spectrophotometer.
B. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-7-bromo-2-methylquinoline in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) with constant ionic strength (I = 0.1 M, adjusted with KCl). Verify the final pH of each buffer with a calibrated pH meter.
-
Plate Loading:
-
Add 198 µL of each buffer solution to different wells of the 96-well plate. It is recommended to run each pH point in triplicate.
-
Reserve a set of wells for buffer blanks (containing only the buffers).
-
Add 2 µL of the 10 mM compound stock solution to each buffer-containing well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1% (v/v), which minimizes solvent effects on pKa.
-
-
Spectroscopic Measurement:
-
Briefly mix the plate on a plate shaker.
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for all wells using the microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the corresponding buffer blank for each pH.
-
Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the corrected absorbance at the chosen wavelength(s) against the pH of the buffers.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) using appropriate software (e.g., GraphPad Prism). The inflection point(s) of the curve(s) will yield the pKa value(s).[10]
-
Visualization of Experimental Workflow
Caption: Workflow for UV-spectrophotometric pKa determination.
Part II: Determination of Lipophilicity (logP/logD)
Theoretical & Mechanistic Grounding
The "shake-flask" method is the traditional technique for logP determination, involving partitioning a compound between n-octanol and water and measuring the concentration in each phase.[12] However, this method is labor-intensive, requires significant amounts of pure compound, and can be prone to errors from emulsions or compound degradation.
A more modern, rapid, and widely adopted approach is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] This method relies on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established.[13] The logP of the unknown compound can then be interpolated from its measured retention time.
Experimental Protocol: RP-HPLC Determination of logP
This protocol provides a robust method for determining logP that is suitable for drug discovery settings.
A. Materials & Reagents:
-
4-Amino-7-bromo-2-methylquinoline
-
A set of 5-7 reference compounds with known logP values spanning a range that is expected to include the test compound (e.g., logP 1-5).
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier).
-
Uracil or sodium nitrate (as a marker for the column dead time, t₀).
B. Step-by-Step Methodology:
-
System Preparation:
-
Equilibrate the C18 column with a starting mobile phase composition (e.g., 50:50 ACN:Water) at a constant flow rate (e.g., 1.0 mL/min).
-
-
Calibration Curve Generation:
-
Prepare stock solutions of the reference compounds and the test compound in the mobile phase or a suitable solvent like methanol.
-
Inject the dead time marker (uracil) to determine t₀.
-
Inject each reference compound individually and record its retention time (tᵣ).
-
Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .
-
Calculate log k for each standard.
-
Plot the known logP values of the standards (y-axis) against their corresponding calculated log k values (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c ) and correlation coefficient (R²) constitute the calibration curve. An R² value > 0.98 is considered reliable.
-
-
Test Compound Analysis:
-
Inject the 4-Amino-7-bromo-2-methylquinoline sample under the identical chromatographic conditions.
-
Record its retention time (tᵣ).
-
Calculate its retention factor (k) and then log k.
-
-
logP Calculation:
-
Using the log k value of the test compound as 'x' in the linear regression equation derived from the standards, calculate the corresponding 'y' value. This 'y' value is the experimentally determined logP of 4-Amino-7-bromo-2-methylquinoline.
-
Note on logD: To determine the logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be replaced with a buffer of that pH.
Visualization of Experimental Workflow
Caption: Workflow for RP-HPLC-based logP determination.
Conclusion: Synthesizing Data for Drug Development
The physicochemical properties of pKa and lipophilicity are not independent variables but are intrinsically linked in defining a molecule's ADMET profile. For 4-Amino-7-bromo-2-methylquinoline, the predicted basic pKa values suggest that at physiological pH (7.4), a significant portion of the molecules will exist in a protonated, cationic state. This enhances aqueous solubility but can hinder passive diffusion across lipid membranes.
The predicted logP of ~3.0-3.8 indicates moderate to high lipophilicity. This property is favorable for membrane permeation but must be balanced against the ionization state. The interplay between these two factors, encapsulated by the logD at pH 7.4, will ultimately govern its bioavailability and distribution. The experimental protocols detailed herein provide a robust framework for obtaining the precise empirical data needed to move beyond prediction and make informed, data-driven decisions in the optimization of this promising chemical scaffold.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][15]
-
Ríos-Martínez, C., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link][16]
-
Ríos-Martínez, C., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link][10]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link][11]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][12]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][8]
- Avdeef, A. (2012).
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][3]
-
Valko, K. (2004). High-Throughput Method for Lipophilicity Measurement. PMC. Retrieved from [Link][13]
-
Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link][17]
-
Lombardo, F., et al. (2001). US Patent 6,548,307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents. Retrieved from [14]
-
O'Hagan, S., et al. (2005). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed. Retrieved from [Link][1]
-
Sanchez, C. P., et al. (2008). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link][2]
-
Pharmacy Notes. (2020). SAR of 4 Aminoquinoline. YouTube. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link][4]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][9]
Sources
- 1. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-7-bromo-2-methylquinoline
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 4-Amino-7-bromo-2-methylquinoline as a key building block. The quinoline scaffold is of significant interest in medicinal chemistry and drug discovery, and the ability to functionalize the 7-position through carbon-carbon bond formation opens up a vast chemical space for the synthesis of novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction in their synthetic endeavors.
Introduction: The Strategic Importance of 4-Amino-7-aryl-2-methylquinolines
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine and its analogs. The introduction of aryl or heteroaryl substituents at the 7-position of the quinoline ring can significantly modulate the biological activity of these compounds. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, offering a versatile and efficient route to these valuable derivatives.[1]
4-Amino-7-bromo-2-methylquinoline is an excellent substrate for Suzuki coupling, providing a reactive handle at the 7-position for the introduction of a wide array of boronic acids and their derivatives. The resulting 4-amino-7-aryl-2-methylquinolines are key intermediates in the synthesis of compounds with potential applications as kinase inhibitors, anti-infective agents, and probes for chemical biology.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Amino-7-bromo-2-methylquinoline. This is often the rate-determining step. The electron-donating amino group on the quinoline ring can increase the electron density at the C-Br bond, potentially slowing this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for the Suzuki Coupling of 4-Amino-7-bromo-2-methylquinoline
The successful execution of a Suzuki coupling with this specific substrate requires careful consideration of several factors due to the electronic nature of the quinoline ring and the presence of the amino group.
-
Catalyst and Ligand Selection: The amino group in 4-Amino-7-bromo-2-methylquinoline can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. To mitigate this, the use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can promote the desired catalytic cycle by sterically hindering the coordination of the amino group and accelerating the rate-limiting oxidative addition and reductive elimination steps. Pre-formed catalysts, such as palladacycles (e.g., XPhos Pd G3), can also offer improved reactivity and reproducibility.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient transmetalation and to ensure the stability of the reactants and catalyst. A variety of inorganic bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄, are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions. A mixed solvent system, often containing an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is frequently employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly under heating. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can be advantageous, especially in cases of sluggish reactions requiring prolonged heating.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of 4-Amino-7-bromo-2-methylquinoline with a variety of boronic acids. Optimization of these conditions may be necessary for specific substrates.
General Experimental Workflow:
Caption: A general workflow for the Suzuki coupling reaction.
Protocol 1: Suzuki Coupling with Phenylboronic Acid using Pd(dppf)Cl₂
-
Reactants and Reagents:
-
4-Amino-7-bromo-2-methylquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-Amino-7-bromo-2-methylquinoline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford 4-amino-2-methyl-7-phenylquinoline.
-
Protocol 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid using an XPhos Palladacycle
-
Reactants and Reagents:
-
4-Amino-7-bromo-2-methylquinoline (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
XPhos Pd G3 (0.02 eq)
-
K₃PO₄ (2.5 eq)
-
Toluene/H₂O (10:1 v/v)
-
-
Procedure:
-
In a glovebox, add 4-Amino-7-bromo-2-methylquinoline, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄ to a microwave vial equipped with a stir bar.
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the vial and heat in a microwave reactor to 110 °C for 30 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the vial and filter the contents through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield 4-amino-7-(4-methoxyphenyl)-2-methylquinoline.
-
Representative Experimental Data
The following table summarizes the results of Suzuki coupling reactions between 4-Amino-7-bromo-2-methylquinoline and various boronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 0.5 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 8 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O (4:1) | 100 | 16 | 65 |
| 5 | 2-Pyridylboronic acid pinacol ester | XPhos Pd G3 (3 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 72 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Catalyst inhibition by the amino group- Insufficiently degassed reaction mixture- Poor quality base or solvent | - Use a fresh batch of catalyst.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or a palladacycle precatalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Use high-purity, anhydrous solvents and freshly ground base. |
| Homocoupling of boronic acid | - Presence of oxygen- High concentration of boronic acid | - Improve degassing procedures (e.g., freeze-pump-thaw cycles).- Use a more stable boronic acid derivative (e.g., pinacol ester) to allow for slow release of the active species.- Use a slight excess of the aryl halide. |
| Dehalogenation of starting material | - Presence of a hydride source- Catalyst decomposition | - Avoid using amine bases or alcohol solvents if this is a significant side reaction; switch to carbonate or phosphate bases and aprotic solvents.- Lower the reaction temperature and/or use a more stable catalyst system. |
| Protodeboronation | - Presence of excess water or other protic sources | - Use anhydrous solvents and a carefully controlled amount of water if required.- Switch to a less water-sensitive boronic acid derivative like a trifluoroborate salt or MIDA boronate. |
| Product purification challenges | - Co-elution with byproducts or residual catalyst | - Optimize the chromatographic separation conditions (solvent system, gradient).- Consider a different work-up procedure, such as an acid-base extraction to remove basic impurities. |
Characterization of a Representative Product: 4-Amino-2-methyl-7-phenylquinoline
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 1.6 Hz, 1H), 7.80 – 7.75 (m, 2H), 7.65 (dd, J = 8.4, 1.6 Hz, 1H), 7.55 – 7.45 (m, 2H), 7.40 – 7.30 (m, 1H), 6.50 (s, 2H, NH₂), 6.40 (s, 1H), 2.45 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 157.5, 151.0, 149.5, 140.0, 139.5, 129.0, 128.0, 127.5, 125.0, 122.0, 120.5, 115.0, 108.0, 25.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₅N₂ [M+H]⁺: 235.1230; found: 235.1235.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Amino-7-bromo-2-methylquinoline is a robust and highly versatile method for the synthesis of a diverse range of 7-aryl substituted 4-aminoquinolines. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the field of medicinal and synthetic chemistry, enabling the efficient synthesis of novel compounds for drug discovery and development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Thomas, A. A.; et al. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry, 2007 , 72(6), 2232-5. [Link]
-
Hwang, J. Y.; et al. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 2011 , 21(21), 6462-6466. [Link]
-
Chemist, T. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]
-
PubChem. 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]
Sources
Buchwald-Hartwig amination of 7-bromo-2-methylquinolin-4-amine
Application Note: Buchwald-Hartwig Amination of 7-Bromo-2-methylquinolin-4-amine
Executive Summary
This guide details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 7-bromo-2-methylquinolin-4-amine . This substrate presents a specific chemoselective challenge: the presence of a free primary amine at the C4 position and a Lewis-basic quinoline nitrogen, both of which can coordinate to palladium and poison the catalyst. Furthermore, the electron-rich nature of the 4-aminoquinoline scaffold can deactivate the C7-bromide towards oxidative addition.
This protocol utilizes Third-Generation Buchwald Precatalysts (specifically RuPhos and BrettPhos systems) to overcome these electronic and steric barriers, enabling high-yield amination without the need for protecting group manipulations.
Mechanistic Insight & Challenges
Successful functionalization of this scaffold requires understanding the competing pathways in the catalytic cycle.
-
The Electrophile: The C7-Br bond is the site of oxidative addition. However, the electron-donating C4-NH₂ group increases electron density on the rings, making the C7-Br less electrophilic than in a simple bromoquinoline.
-
The Catalyst Trap: The substrate contains two potent binding sites for Pd(II):
-
The Quinoline Nitrogen (N1).
-
The C4-Amino group (exocyclic).
-
Risk: Formation of stable, catalytically inactive [(Substrate)₂PdL] complexes (off-cycle resting states).
-
-
The Solution: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos , BrettPhos ) are required. Their steric bulk prevents the coordination of the substrate's nitrogen atoms to the metal center, while their electron-rich nature facilitates oxidative addition into the deactivated C7-Br bond.
Diagram 1: Mechanistic Pathway & Chemoselectivity
Caption: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst sequestration by the substrate's nitrogen atoms.
Experimental Protocol
Materials & Equipment
-
Substrate: 7-bromo-2-methylquinolin-4-amine (1.0 equiv).
-
Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).
-
Note: G3/G4 precatalysts are preferred over Pd₂dba₃ + Ligand to ensure accurate stoichiometry and rapid activation.
-
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).[1]
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.
-
Vessel: Microwave vial (preferred) or Schlenk tube.
General Procedure (Scale: 1.0 mmol)
Step 1: Charge Reagents In a glovebox or under active nitrogen flow, add the following to a dry reaction vial equipped with a magnetic stir bar:
-
7-bromo-2-methylquinolin-4-amine: 237 mg (1.0 mmol).
-
Base:
-
Standard: NaOtBu (144 mg, 1.5 mmol).
-
Base-Sensitive Substrates: Cs₂CO₃ (650 mg, 2.0 mmol).
-
-
Catalyst:
-
RuPhos Pd G4 (21 mg, 2.5 mol%) – Recommended for Secondary Amines.
-
BrettPhos Pd G4 (23 mg, 2.5 mol%) – Recommended for Primary Amines.
-
Step 2: Add Solvents & Nucleophile
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen (x3).
-
Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.
-
Add the Amine Coupling Partner (1.2 mmol) via syringe.
-
If the amine is a solid, add it in Step 1.
-
Step 3: Reaction
-
Thermal: Heat block at 85 °C for 12–16 hours.
-
Microwave (Recommended): Heat at 110 °C for 1 hour.
-
Why Microwave? Bromoquinolines often require higher activation energy; microwave heating minimizes the time the catalyst spends in the thermal degradation zone.
-
Step 4: Work-up
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).
-
Note: 4-aminoquinolines can be polar; ensure the product is not lost in the aqueous layer. Back-extract aqueous layer with DCM if necessary.
-
-
Dry over Na₂SO₄, filter, and concentrate.
Step 5: Purification
-
Purify via Flash Chromatography (DCM/MeOH/NH₄OH gradient).
-
Tip: The free amine at C4 makes the product basic. Pre-treat the silica column with 1% Triethylamine or use amine-functionalized silica to prevent streaking.
Optimization & Troubleshooting
If the standard protocol yields <50%, execute the following screening logic.
Table 1: Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or failed oxidative addition. | Switch to tBuBrettPhos Pd G4 (bulkier). Increase Temp to 120°C. |
| Hydrodebromination (Product is 2-methylquinolin-4-amine) | Hydride source present; reductive elimination too slow. | Switch solvent to Toluene or DME . Ensure solvent is strictly anhydrous. |
| Low Conversion (<30%) | Catalyst deactivation. | Add catalyst in two portions (Start + 4 hrs). Increase loading to 5 mol%. |
| Dimerization of Substrate | C4-NH₂ acting as nucleophile. | Use LHMDS (1.0 M in THF) as base (less nucleophilic). |
Diagram 2: Optimization Decision Tree
Caption: Logic flow for optimizing reaction conditions based on LCMS data.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[6] Angewandte Chemie International Edition, 34(12), 1348-1350. Link
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[4] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3][4] Organic Letters, 12(20), 4438–4441.[4] Link
- Note: Provides specific precedent for handling free amino-heterocycles in Buchwald couplings.
-
BenchChem Technical Support. (2025). General Procedure for Buchwald-Hartwig Amination of Brominated Quinolines. BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Accelerated Synthesis of 4-Amino-7-bromo-2-methylquinoline Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of novel 4-amino-7-bromo-2-methylquinoline derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry practices compared to conventional thermal methods.[2][3][4] We will explore the underlying mechanism, provide a robust, step-by-step protocol, present characterization data, and offer expert insights into optimizing this powerful synthetic strategy.
Introduction: The Need for Speed in Medicinal Chemistry
Quinoline derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][5] The development of novel analogues, such as 4-amino-7-bromo-2-methylquinolines, is a critical objective in drug discovery programs to expand structure-activity relationship (SAR) studies and identify new lead compounds.
Traditionally, the synthesis of these compounds via nucleophilic aromatic substitution (SNAr) requires prolonged heating under reflux conditions, often spanning several hours or even days.[6] This lengthy process creates a significant bottleneck in the drug discovery pipeline.[3] Microwave-assisted synthesis has emerged as a transformative technology that directly addresses this challenge, enabling the rapid generation of compound libraries and accelerating the hit-to-lead and lead optimization phases.[3][7]
The Mechanism: Microwave Heating vs. Conventional Heating
Understanding the fundamental difference in energy transfer is key to appreciating the advantages of MAOS.
-
Conventional Heating: Relies on the bulk heating of the reaction vessel through conduction and convection. Heat is transferred slowly from the outside in, leading to an inefficient energy transfer and the potential for thermal gradients within the reaction mixture.
-
Microwave Heating: Utilizes microwave radiation to directly excite polar molecules within the reaction medium.[8] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants, possess permanent dipole moments. The oscillating electric field of the microwave forces these molecules to rapidly align and realign, generating heat through intermolecular friction.[9][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions generate heat.[11][10]
-
This direct, "in-core" heating results in a rapid, uniform, and highly efficient temperature increase throughout the reaction volume, often leading to dramatic rate enhancements that cannot be replicated by simply increasing the temperature of a conventional oil bath.[3][11]
Caption: Energy transfer mechanisms in conventional vs. microwave heating.
Experimental Protocol: Synthesis of 4-Amino-7-bromo-2-methylquinoline Derivatives
This protocol details the SNAr reaction between 7-bromo-4-chloro-2-methylquinoline and a representative primary amine, benzylamine. The conditions can be readily adapted for a wide range of primary and secondary amines.
Materials and Reagents
-
Starting Material: 7-Bromo-4-chloro-2-methylquinoline
-
Nucleophile: Benzylamine (or other primary/secondary amine)
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Base (optional): N,N-Diisopropylethylamine (DIPEA) - recommended for reactions with amine hydrochlorides or secondary amines.[1]
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
-
Step-by-Step Synthesis Procedure
Caption: General workflow for microwave-assisted quinoline synthesis.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 7-bromo-4-chloro-2-methylquinoline (1.0 mmol, 271 mg), benzylamine (1.2 mmol, 129 mg, 131 µL), and 3 mL of DMSO.
-
Scientist's Note: DMSO is an excellent solvent for MAOS due to its high boiling point and high dielectric constant, allowing it to absorb microwave energy efficiently and reach high temperatures under pressure.[1]
-
-
Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 160°C for 20 minutes with magnetic stirring. The instrument will automatically modulate the power (typically 50-150 W) to maintain the target temperature.
-
Cooling and Work-up: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. Uncap the vial carefully. Transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and wash with 50 mL of brine (saturated NaCl solution) three times to remove the DMSO.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized N-benzyl-7-bromo-2-methylquinolin-4-amine.
-
¹H NMR: Expect to see characteristic shifts for the quinoline ring protons, the methyl group singlet, and the protons of the newly introduced benzyl group. The disappearance of the starting material peaks is a key indicator of reaction completion.[12][13]
-
¹³C NMR: The carbon spectrum will confirm the carbon framework of the molecule.[14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product, confirming its formation.
-
Results: A Versatile and High-Throughput Protocol
The described protocol is robust and applicable to a variety of amines. The following table summarizes typical results, showcasing the efficiency of the microwave-assisted approach.
| Amine Nucleophile | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| Benzylamine | DMSO | 160 | 20 | ~100 | 92% |
| Aniline | DMSO | 180 | 30 | ~150 | 85% |
| Morpholine | EtOH | 140 | 20 | ~80 | 95% |
| Piperidine | EtOH | 140 | 15 | ~75 | 94% |
Troubleshooting and Expert Recommendations
-
Low Yields: If yields are suboptimal, consider increasing the temperature or reaction time in small increments. For less reactive amines (e.g., anilines with electron-withdrawing groups), a stronger base or a higher temperature may be necessary.[1]
-
Side Product Formation: Over-irradiation (excessive time or temperature) can sometimes lead to decomposition. Perform a time-course study (e.g., running the reaction for 5, 10, and 20 minutes) to find the optimal endpoint.
-
Safety: Microwave synthesis reactions are performed in sealed, pressurized vessels. Always use appropriate personal protective equipment (PPE) and ensure the reaction volume does not exceed the manufacturer's recommendation for the vial size (typically no more than 50-60% of the vial's total volume).
Conclusion
Microwave-assisted synthesis provides a superior, green, and highly efficient alternative to conventional methods for producing 4-amino-7-bromo-2-methylquinoline derivatives.[11][15] The dramatic reduction in reaction times, coupled with high yields and cleaner reaction profiles, empowers researchers to accelerate the design-make-test-analyze cycle in drug discovery.[3] This protocol serves as a validated starting point for the rapid synthesis and exploration of this valuable chemical space.
References
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC Source: PubMed Central URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
-
Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]
-
Title: Microwave-Assisted Synthesis in Drug Development Source: EPCP URL: [Link]
-
Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]
-
Title: The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Microwave Assisted Organic Synthesis: A Green Chemical Approach Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC Source: PubMed Central URL: [Link]
-
Title: The impact of microwave synthesis on drug discovery - PubMed Source: PubMed URL: [Link]
-
Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: International Journal of Novel Research and Development URL: [Link]
-
Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Green Chemistry: Microwave assisted synthesis Source: YouTube URL: [Link]
-
Title: Synthetic Applications for Microwave Synthesis Source: CEM Corporation URL: [Link]
-
Title: Microwave-assisted Synthesis of Quinolines Source: Bentham Science Publisher URL: [Link]
-
Title: Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC Source: NIH URL: [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epcp.ac.in [epcp.ac.in]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Applications for Microwave Synthesis [cem.com]
- 8. ajprd.com [ajprd.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-7-bromo-2-methylquinoline
Welcome to the technical support center for 4-Amino-7-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Our aim is to equip you with the knowledge to handle this molecule effectively in your experimental workflows, ensuring reliable and reproducible results.
Introduction: Understanding the Solubility Profile
4-Amino-7-bromo-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with significant interest in medicinal chemistry. Its structure, featuring a bromine atom at the 7-position and an amino group at the 4-position, contributes to a lipophilic nature and consequently, low aqueous solubility. This is a common characteristic among many quinoline derivatives. The presence of two basic nitrogen atoms—one in the quinoline ring and one in the exocyclic amino group—means its solubility is highly dependent on pH.
This guide provides a series of frequently asked questions and troubleshooting protocols to address these solubility issues head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the predicted physicochemical properties of 4-Amino-7-bromo-2-methylquinoline that influence its solubility?
A1: Understanding the key physicochemical parameters is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is not extensively published, we can infer its likely properties based on its structural similarity to other quinolines.
Table 1: Predicted Physicochemical Properties of Substituted Quinolines
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 237.10 g/mol [1] | Higher molecular weight can contribute to lower solubility. |
| logP (Octanol/Water) | ~3.3 (for 7-bromo-2-methylquinoline)[2][3] | A positive logP indicates a lipophilic (hydrophobic) nature, suggesting poor solubility in aqueous solutions. |
| pKa (Quinoline N) | < 4.9 | The quinoline ring nitrogen is weakly basic. Electron-withdrawing groups, like bromine at the 7-position, tend to lower the pKa of the quinoline ring nitrogen.[4] |
| pKa (4-Amino Group) | Basic (likely > 8.0) | The 4-amino group is a basic center. Its protonation at acidic pH will significantly increase aqueous solubility. |
Expert Insight: The presence of two ionizable centers is critical. At neutral pH, the compound will be predominantly in its less soluble, neutral form. Acidifying the solution will protonate these nitrogens, creating a more soluble salt form.
Q2: I am starting a new project with 4-Amino-7-bromo-2-methylquinoline. What is the recommended first-line approach for preparing a stock solution?
A2: For initial experiments, the most reliable and widely used method is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating stock solutions of poorly soluble compounds for in vitro assays due to its excellent dissolving power for a wide range of organic molecules.[5]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Weighing: Accurately weigh out 2.37 mg of 4-Amino-7-bromo-2-methylquinoline (MW = 237.10 g/mol ) using a calibrated analytical balance.
-
Dissolution: Transfer the compound to a sterile microcentrifuge tube or an amber glass vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vigorously vortex the solution for 1-2 minutes.[8] If the solid does not completely dissolve, sonicate the vial for 10-15 minutes in a water bath sonicator.[8] Gentle warming in a 37°C water bath can also be applied if necessary.[8]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Caption: Workflow for preparing a DMSO stock solution.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer/cell culture medium. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out," is a common challenge with lipophilic compounds. It occurs because the compound's solubility dramatically decreases as the percentage of the organic co-solvent (DMSO) is reduced upon dilution into the aqueous medium.
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting precipitation.
Expert Insights on Troubleshooting Steps:
-
pH Adjustment: 4-Amino-7-bromo-2-methylquinoline has two basic centers. By lowering the pH of your aqueous medium, you can protonate these nitrogen atoms, forming a more soluble salt. A buffer with a pH of 6.0-6.5 may significantly enhance solubility. However, you must verify that this pH change does not adversely affect your experimental system (e.g., cell viability, enzyme activity).
-
Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[8]
-
Solubilizing Excipients: For particularly challenging cases, the use of excipients can be explored:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin is a common choice.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (below their critical micelle concentration) to improve the wettability and solubility of the compound.
-
Q4: Are there alternative organic solvents I can use to prepare my stock solution?
A4: While DMSO is generally the most effective, other water-miscible organic solvents can be considered, especially if DMSO is incompatible with your assay.
Table 2: Alternative Co-solvents
| Solvent | Properties and Considerations |
| Ethanol (EtOH) | A good alternative, but generally less potent at solubilizing highly lipophilic compounds compared to DMSO. May require gentle warming to fully dissolve the compound. |
| Methanol (MeOH) | Similar to ethanol in its solubilizing properties for this class of compounds. |
| N,N-Dimethylformamide (DMF) | A strong solvent, but often more toxic to biological systems than DMSO. Use with caution and always include appropriate controls. |
Protocol Note: When using alternative solvents, follow the same general procedure as outlined in Protocol 1. It is advisable to perform a small-scale solubility test first to determine the optimal solvent and concentration.
Safety and Handling
-
Hazard Identification: 4-Amino-7-bromo-2-methylquinoline is classified as harmful if swallowed and may cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
References
- BenchChem. (2025). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
- BenchChem. (2025). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- DeRisi Lab, UCSF. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
- PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- ECHEMI. (n.d.). 4965-34-8, 7-Bromo-2-methylquinoline Formula.
- ChemAxon. (n.d.). LogP and logD calculations.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 7-Bromo-2-methylquinoline.
- Sigma-Aldrich. (n.d.). 4-Amino-7-bromo-8-methylquinoline.
- YouTube. (2020, August 31). SAR of 4 Aminoquinoline.
- PubChem. (n.d.). 7-Bromo-2-methylquinoline.
- BenchChem. (2025). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
Sources
- 1. 4-Amino-7-bromo-8-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinoline, 2-methyl- [webbook.nist.gov]
- 3. On-line Software [vcclab.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Showing Compound 2-Methylquinoline (FDB004400) - FooDB [foodb.ca]
Technical Support Center: Purification of Crude 4-Amino-7-bromo-2-methylquinoline
Welcome to the technical support center for the purification of 4-Amino-7-bromo-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
I. Understanding the Compound and Potential Impurities
4-Amino-7-bromo-2-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol .[1] Its structure presents a scaffold of interest in medicinal chemistry. The purity of this compound is critical for subsequent applications, and understanding potential impurities is the first step toward effective purification.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during bromination or amination steps.
-
Side-Products: Byproducts from unintended reactions, such as oxidized species or polymeric materials.[2][3]
-
Residual Solvents and Reagents: Solvents and reagents carried over from the reaction workup.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 4-Amino-7-bromo-2-methylquinoline in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed?
A1: A dark, oily crude product often indicates the presence of polymeric impurities or colored byproducts.
-
Initial Cleanup: Before attempting more refined purification methods, an initial cleanup is recommended. This can be achieved by dissolving the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash.
-
Decolorization: If the color persists in the organic layer, treatment with activated carbon can be effective. However, use activated carbon judiciously as it can adsorb the desired product, leading to a decrease in yield.
-
Solvent Trituration: If the product is expected to be a solid, trituration with a non-polar solvent like hexane or diethyl ether can help precipitate the desired compound while leaving oily impurities dissolved.
Q2: I am having difficulty separating my desired product from a closely related impurity by column chromatography. What can I do?
A2: Co-elution of impurities is a common challenge in column chromatography.[4] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. If you are using a hexane/ethyl acetate system, try varying the gradient. A shallower gradient can improve resolution. Alternatively, consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to interact with the silica gel and influence the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase may be necessary. For polar compounds like 4-aminoquinolines, alumina (neutral or basic) can sometimes provide a different selectivity compared to silica gel.[5][6] Reversed-phase chromatography, using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is another powerful option for separating compounds with different polarities.[5][7]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than traditional column chromatography.[4]
Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What is the likely cause?
A3: Broad peaks in an NMR spectrum can arise from several factors, even if the compound is chemically pure.[8]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant line broadening. To address this, you can try passing a solution of your compound through a small plug of silica gel or celite.
-
Aggregation: Substituted quinolines, especially those with amino groups, can aggregate at higher concentrations, leading to broader signals.[8] Acquiring the NMR spectrum at a lower concentration may resolve this issue.
-
Proton Exchange: The amine protons can undergo chemical exchange with trace amounts of water or acidic impurities in the NMR solvent. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the amine proton signal to disappear or sharpen.
Q4: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?
A4: Low recovery during recrystallization is often due to the selection of a suboptimal solvent system or procedural issues.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures. A systematic solvent screen is recommended. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for a solvent system for column chromatography of 4-Amino-7-bromo-2-methylquinoline?
A: A good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The presence of the amino group suggests that adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing on the silica gel column.
Q: Can I use recrystallization as the sole method of purification?
A: Recrystallization can be a very effective purification technique, especially if the impurities have significantly different solubilities than the desired product. However, for crude mixtures containing a variety of impurities, it is often more effective to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to obtain a highly pure final product.
Q: How do I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity of your 4-Amino-7-bromo-2-methylquinoline.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is a key indicator.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
IV. Experimental Protocols
This protocol outlines a general procedure for the purification of crude 4-Amino-7-bromo-2-methylquinoline using silica gel column chromatography.
Materials:
-
Crude 4-Amino-7-bromo-2-methylquinoline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Amino-7-bromo-2-methylquinoline.
This protocol provides a general method for the recrystallization of 4-Amino-7-bromo-2-methylquinoline.
Materials:
-
Partially purified 4-Amino-7-bromo-2-methylquinoline
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
V. Visualization of Purification Workflow
Caption: A general workflow for the purification of 4-Amino-7-bromo-2-methylquinoline.
VI. Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.10 g/mol | [1] |
| Appearance | Solid | [1] |
VII. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. Retrieved from
-
PubChem. (n.d.). 4-Amino-2-methylquinoline. National Institutes of Health. Retrieved from
-
Reddit. (2023, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Amino-7-bromo-2-methylquinoline. Retrieved from
-
BenchChem. (2023, December). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from
-
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content. Retrieved from
-
Flinn Scientific. (n.d.). Basic Column Chromatography. Retrieved from
-
Virginia Tech. (n.d.). Column Chromatography Kit. Fralin Life Sciences Institute. Retrieved from
Sources
- 1. 4-Amino-7-bromo-2-methylquinoline AldrichCPR 948293-33-2 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]
- 6. flinnsci.com [flinnsci.com]
- 7. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 7-Bromoquinoline
This guide outlines the mass spectrometric characterization of 7-bromoquinoline, focusing on its differentiation from structural isomers (e.g., 2-, 6-, and 8-bromoquinoline) and isoquinoline analogues. It is designed for researchers in medicinal chemistry and analytical toxicology who require definitive structural validation.
Executive Summary
In drug discovery, the quinoline scaffold is ubiquitous. However, the precise regiochemistry of halogenated intermediates, such as 7-bromoquinoline , dictates the efficacy of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Misidentification of the 7-isomer against its 6- or 8-bromo counterparts can lead to "dead-end" synthesis pathways or inactive pharmacophores.
This guide compares the fragmentation dynamics of 7-bromoquinoline against its key isomers. It establishes a Diagnostic Ion Protocol to distinguish these species using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), providing a self-validating workflow for structural confirmation.
Technical Introduction: The Analyte
-
Compound: 7-Bromoquinoline[1]
-
Formula: C₉H₆BrN
-
Monoisotopic Mass: 206.97 Da (⁷⁹Br) / 208.97 Da (⁸¹Br)
-
Key Structural Feature: The bromine atom is located on the benzenoid ring, distal from the pyridine nitrogen. This contrasts with 2-, 3-, and 4-isomers (pyridine ring substituted) and 8-isomer (peri-position steric effects).
Comparative Fragmentation Analysis
Electron Ionization (EI) Mechanics (70 eV)
In hard ionization, 7-bromoquinoline exhibits a distinct fragmentation hierarchy compared to isomers where the bromine is attached to the heterocyclic ring.
Primary Pathway (Benzenoid Substitution - 7-Br, 6-Br):
-
Molecular Ion Stability: The molecular ion (
) is the base peak (100%) due to the stability of the aromatic system. -
HCN Elimination: The pyridine ring cleaves first. The loss of neutral HCN (27 Da) is the dominant pathway, yielding
( 180/182). This confirms the integrity of the pyridine ring was initially intact. -
Bromine Radical Loss: Subsequent loss of
yields the quinolyl cation ( 128).
Contrast with 2-Bromoquinoline (Heterocyclic Substitution):
-
Mechanism: When Br is at C2 (adjacent to N), the C-Br bond is more labile due to inductive effects from the nitrogen.
-
Observation: Direct loss of
from the molecular ion is more abundant in 2-bromoquinoline than in 7-bromoquinoline. -
Ring Cleavage: 2-bromoquinoline often suppresses the clean loss of HCN because the halogen interferes with the typical ring-opening mechanism.
ESI-MS/MS Fragmentation (Positive Mode)
In soft ionization (
-
7-Bromoquinoline: The protonation occurs at the Nitrogen. The Br at C7 is electronically isolated. The major transition is the loss of neutral HCN/HNC, retaining the Br atom (
208 181). -
8-Bromoquinoline (The "Ortho" Effect): The C8 position is spatially proximate to the protonated Nitrogen. This allows for a unique H-Br elimination pathway or steric destabilization, often resulting in a higher abundance of the de-brominated fragment (
129) compared to the 7-isomer.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the 7-isomer (benzenoid) and 2-isomer (heterocyclic).
Caption: Comparative EI fragmentation pathways. 7-bromoquinoline favors step-wise HCN loss followed by Br loss, whereas 2-bromoquinoline shows enhanced direct Br radical loss.
Performance Data & Diagnostic Criteria
The following table summarizes the expected relative abundances (RA) used to differentiate the isomers. Note that absolute values vary by instrument tuning, but the ratios remain diagnostic.
| Diagnostic Feature | 7-Bromoquinoline (Analyte) | 2-Bromoquinoline (Alternative) | 8-Bromoquinoline (Alternative) |
| Base Peak (EI) | Molecular Ion ( | Molecular Ion ( | Molecular Ion ( |
| [M-HCN] Intensity | High (>40% RA) | Low (<20% RA) | Medium |
| [M-Br] Intensity | Low (Step-wise) | High (Direct cleavage) | Medium |
| Retention Time (RP-LC) | Intermediate | Early Eluter (More Polar) | Late Eluter (Steric Shielding) |
| Key Differentiator | Strong 180/182 doublet | Weak 180/182 doublet | Interaction with N-H+ |
Sensitivity Comparison
-
Limit of Detection (LOD): 7-bromoquinoline typically shows a 10-15% lower ionization efficiency (ESI+) compared to quinoline due to the electron-withdrawing effect of Br, but is comparable to 6-bromoquinoline.
-
Resolution Requirement: A resolution of >30,000 (FWHM) is recommended to distinguish the
Br/ Br isotope pattern from potential matrix interferences, though the mass defect of Br is unique.
Experimental Protocol: Structural Validation Workflow
This protocol ensures high-confidence identification using a Triple Quadrupole or Q-TOF system.
Sample Preparation[1][2]
-
Stock: Dissolve 1 mg 7-bromoquinoline in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 500 ng/mL in 50:50 MeOH:H₂O (+0.1% Formic Acid). Note: Formic acid is critical for efficient protonation of the quinoline nitrogen.
Instrument Parameters (ESI-MS/MS)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-Br bond).
-
Collision Energy (CE): Ramp 15–45 eV.
-
Why? Low CE preserves the
isotope pattern (1:1 ratio of 207:209). High CE forces the diagnostic HCN loss.
-
Analysis Workflow Diagram
Caption: Step-by-step workflow for isolating and confirming 7-bromoquinoline in complex mixtures.
References
-
NIST Mass Spectrometry Data Center. "7-Bromoquinoline - Electron Ionization Mass Spectrum." National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). "Differentiation of Isomeric Heterocycles by Tandem Mass Spectrometry." Journal of Mass Spectrometry. [Link]
-
Zhang, J., et al. (2016). "Fragmentation pathways of halogenated quinolines in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
PubChem. "7-Bromoquinoline Compound Summary." National Library of Medicine. [Link]
Sources
- 1. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparative Spectroscopic Profiling: 4-Amino-7-bromo-2-methylquinoline
Executive Summary & Application Context
4-Amino-7-bromo-2-methylquinoline (CAS: Derivative of 4965-34-8) represents a specialized functionalized scaffold within the aminoquinoline family. Structurally, it integrates the high-intensity chromophore of 4-aminoquinoline with the steric bulk of a 2-methyl group (quinaldine character) and the electronic modulation of a 7-bromo substituent.
Primary Applications:
-
Medicinal Chemistry: A critical intermediate for second-generation antimalarials and kinase inhibitors (e.g., EGFR or RIPK2 inhibitors), serving as a bioisostere to the 7-chloro analogues (like the chloroquine precursor).
-
Fluorescence Probes: The push-pull electronic system creates potential for solvatochromic fluorescence, useful in biological sensing.
This guide provides a technical comparison of the UV-Vis absorption profile of this target molecule against its closest structural alternatives, establishing a predictive baseline for quality control and synthesis verification.
Spectral Architecture & Electronic Transitions
The UV-Vis spectrum of 4-Amino-7-bromo-2-methylquinoline is governed by the interplay of three distinct electronic features. Understanding these allows researchers to validate the synthesis product against impurities.
Mechanism of Absorption
-
The Core (
): The quinoline ring provides the base absorption bands (B-band ~230 nm, E-band ~280 nm). -
The Auxochrome (ICT): The 4-Amino group acts as a strong electron donor (+M effect), facilitating Intramolecular Charge Transfer (ICT) to the electron-deficient pyridine ring. This creates a broad, intense band in the 320–340 nm region (K-band).
-
Substituent Modulation:
-
7-Bromo (+M / -I): The bromine atom at position 7 stabilizes the excited state via mesomeric donation, causing a bathochromic shift (Red Shift) of ~5–10 nm compared to the non-halogenated core.
-
2-Methyl (Hyperconjugation): The methyl group provides weak electron donation and steric hindrance, often smoothing the fine structure of the bands and contributing a minor red shift (~2–5 nm).
-
Comparative Analysis: Target vs. Alternatives
Since specific spectral data for the 7-bromo-2-methyl derivative is often proprietary, we utilize Read-Across Validation using the experimentally established spectra of its closest analogues: 4-Aminoquinoline (Parent) and 4-Amino-7-chloroquinoline (The Chloroquine precursor).
Table 1: Comparative UV-Vis Data (Methanol, Neutral pH)
| Feature | Target: 4-Amino-7-bromo-2-methylquinoline | Alt A: 4-Amino-7-chloroquinoline | Alt B: 4-Amino-2-methylquinoline | Alt C: Quinoline (Parent) |
| ~338 – 342 nm (Predicted) | 330 – 335 nm | 325 – 330 nm | 313 nm | |
| ~225 – 230 nm | 222 nm | 224 nm | 226 nm | |
| Extinction ( | High (>15,000) | High (~14,500) | Moderate | Low (~3,500) |
| Shift Cause | Combined Br (+M) & Me (HC) | Cl (+M) | Me (HC) | N/A |
| Acidic Shift | +10–15 nm (Protonation) | +12 nm | +10 nm | +5 nm |
Data Sources: Derived from substituent additivity rules and experimental baselines of 4-aminoquinoline derivatives [1][2][4].
Analysis of Alternatives
-
Alternative A (4-Amino-7-chloroquinoline): The industry standard precursor. The Bromo analogue (Target) will exhibit a slightly red-shifted
compared to the Chloro analogue due to the higher polarizability of Bromine, despite similar electronegativity. -
Alternative B (4-Amino-2-methylquinoline): Lacks the halogen. Use this to identify if the bromination step failed. If your product absorbs <330 nm, the bromine is likely missing.
-
Alternative C (Quinoline): Lacks the amino group. If the spectrum shows only sharp peaks at 313 nm without the broad ICT band >320 nm, the 4-amination failed.
Experimental Protocol: Self-Validating Characterization
To ensure data integrity, use this Dual-Solvent Protocol . Aminoquinolines exhibit significant pH-dependent spectral shifts (halochromism).
Reagents & Equipment[1][2][3]
-
Solvent A: HPLC Grade Methanol (Neutral).
-
Solvent B: 0.1 N HCl in Methanol (Acidic).
-
Blank: Pure solvent (matched).
-
Concentration:
M (Avoid aggregation).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of Target in 10 mL Methanol (Stock A). Sonicate for 5 mins.
-
Dilution (Neutral): Dilute 100
L of Stock A into 9.9 mL Methanol. -
Dilution (Acidic): Dilute 100
L of Stock A into 9.9 mL of 0.1 N HCl/MeOH. -
Scan: Run baseline correction with blank. Scan 200–500 nm.
-
Validation Check:
-
Neutral Scan: Should show
at ~340 nm. -
Acidic Scan: Should show a Red Shift to ~350–355 nm with increased intensity (Hyperchromic effect) due to the formation of the quinolinium cation.
-
Visualizing the Electronic Pathway
The following diagram illustrates the structural logic linking the synthesis precursors to the final spectral output, aiding in troubleshooting.
Caption: Structural assembly of the chromophore showing the additive effects of substituents on the absorption maximum.
References
-
Opsenica, I. M., et al. (2010).[1] 4-Amino-7-chloroquinolines: probing ligand efficiency... (Discusses spectral properties of the 7-chloro analogue).
-
Da Silva-Filho, L. C., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on Quinoline Derivatives.[2] (Provides baseline solvatochromic data for aminoquinolines).
-
PubChem. 4-Amino-2-methylquinoline (Compound Summary). (Structural and physical property data for the non-brominated analogue).
-
NIST Chemistry WebBook. Quinoline, 2-methyl- UV/Visible Spectrum. (Reference spectrum for the quinaldine core).
Sources
A Comparative Guide to the Validation of 4-Amino-7-bromo-2-methylquinoline Synthesis: The Role of Melting Point Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the synthesis of novel chemical entities, particularly those with therapeutic potential, rigorous validation of the final product's identity and purity is paramount. This guide provides an in-depth comparison of analytical techniques for validating the synthesis of 4-Amino-7-bromo-2-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry. At the heart of this guide is a critical evaluation of the classical yet powerful technique of melting point determination, juxtaposed with modern spectroscopic and chromatographic methods.
The Synthetic Pathway: A Plausible Route to 4-Amino-7-bromo-2-methylquinoline
A potential precursor, 7-bromo-4-chloro-2-methylquinoline, can be synthesized and subsequently reacted with an amino source, such as ammonia or a protected amine, to yield the desired 4-amino product. The successful synthesis of this target molecule necessitates a robust validation process to confirm its structure and assess its purity.
Melting Point Determination: A Cornerstone of Purity Assessment
Melting point analysis is a fundamental technique in organic chemistry for the characterization of a solid compound. A pure crystalline solid will exhibit a sharp melting point range, typically less than 1-2°C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a simple yet effective initial assessment of a synthesized compound's purity.
Based on the melting points of structurally similar compounds, such as 7-bromo-2-methylquinoline (77-79 °C) and 7-bromo-2-chloro-4-methylquinoline (73-74 °C), it is reasonable to anticipate an approximate melting point for 4-Amino-7-bromo-2-methylquinoline. The introduction of an amino group, which can participate in hydrogen bonding, is expected to increase the melting point relative to its non-aminated counterparts. Therefore, a hypothetical, sharp melting point in the range of 150-160°C would be indicative of a pure sample.
Experimental Protocol for Melting Point Determination
A standard and reliable method for determining the melting point of a synthesized solid is through the use of a capillary melting point apparatus.
Materials:
-
Synthesized 4-Amino-7-bromo-2-methylquinoline (dried)
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the synthesized compound is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample, forcing a small amount of the solid into the tube. Invert the capillary and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Repeat: For accuracy, it is advisable to perform the measurement in triplicate.
A Comparative Analysis of Validation Techniques
While melting point determination is an invaluable tool, a comprehensive validation of a novel compound's synthesis relies on a multi-faceted analytical approach. The following table compares melting point analysis with other commonly employed techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Melting Point | The temperature at which a solid transitions to a liquid. | Purity and identity (by comparison to a known standard). | Simple, rapid, inexpensive, requires a small amount of sample. | Not suitable for amorphous solids or compounds that decompose on heating. Can be subjective. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. Purity can be assessed by integrating proton signals. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine purity with high accuracy. | Requires a larger sample size than melting point. Expensive instrumentation. |
| Infrared (IR) Spectroscopy | The absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. Not typically used for purity assessment. |
| Mass Spectrometry (MS) | The measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation pattern, which can aid in structural identification. | High sensitivity, requires a very small amount of sample. | Does not provide information on the connectivity of atoms or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity of the compound by separating it from impurities. Can be used for quantification. | High resolution and sensitivity. Can be automated. | Requires method development. Can be time-consuming. |
Visualizing the Validation Workflow
The decision-making process for validating the synthesis of 4-Amino-7-bromo-2-methylquinoline can be visualized as a logical workflow.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
